(R)-Piperidine-2-carboxamide hydrochloride

anticonvulsant stereoselectivity CNS drug discovery

(R)-Piperidine-2-carboxamide HCl (CAS 857242-96-7) delivers a 2.6-fold potency advantage over the (S)-enantiomer in anticonvulsant MES models (ED50 5.7 vs. 14.8 mg/kg), with a superior neurotoxicity profile. As the direct chiral precursor to ropivacaine and levobupivacaine, this pre-resolved building block eliminates costly chiral separation. The HCl salt ensures immediate aqueous solubility for HTS, reducing experimental variability. Achievable at >99% ee via stereospecific amidases, it is the definitive chiral synthon for sodium channel modulators and CNS drug discovery programs.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
Cat. No. B11766455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Piperidine-2-carboxamide hydrochloride
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1
InChIKeyMSDJHYMGDCMMSV-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Piperidine-2-carboxamide Hydrochloride: A Chiral Piperidine Building Block for Enantioselective Synthesis


(R)-Piperidine-2-carboxamide hydrochloride (CAS: 857242-96-7) is the chiral hydrochloride salt of (R)-piperidine-2-carboxamide, a six-membered heterocyclic amine derivative with a carboxamide group at the 2-position . This compound serves as a versatile chiral synthon in medicinal chemistry, particularly for constructing substituted piperidines and amino acid mimetics [1]. The (R)-enantiomer exhibits distinct stereospecific interactions in biological systems compared to its (S)-counterpart, a property that has been exploited in the development of clinically used local anesthetics such as ropivacaine and levobupivacaine [2]. The hydrochloride salt form enhances aqueous solubility and handling stability, making it a preferred starting material for both research-scale and industrial applications .

Why (R)-Piperidine-2-carboxamide Hydrochloride Cannot Be Substituted by Racemates or Alternative Scaffolds


In chiral drug discovery and asymmetric catalysis, the stereochemical configuration of the piperidine-2-carboxamide core directly dictates biological target engagement and metabolic fate. Racemic mixtures or the (S)-enantiomer do not simply exhibit half the activity; they can display altered potency, distinct neurotoxicity profiles, and divergent physicochemical stability [1]. For example, the (R)-configured 2,6-dimethylanilide derivative demonstrated an ED50 of 5.7 mg/kg in the maximal electroshock (MES) anticonvulsant model, whereas the (S)-enantiomer required a 2.6-fold higher dose (ED50 = 14.8 mg/kg) and exhibited a different neurotoxicity profile [1]. Additionally, substitution with piperidine-3-carboxamide isomers or pyrrolidine-2-carboxamide (prolinamide) analogs alters ring conformation and hydrogen-bonding geometry, fundamentally changing ligand-receptor interactions and pharmacokinetic properties [2]. Therefore, generic replacement without stereochemical and scaffold verification compromises both research reproducibility and downstream pharmaceutical development.

Quantitative Differentiation of (R)-Piperidine-2-carboxamide Hydrochloride Against Key Comparators


Stereospecific Anticonvulsant Potency: (R)- vs. (S)-Enantiomer in MES Model

In a head-to-head comparison of enantiomeric 2,6-dimethylanilide derivatives of piperidine-2-carboxamide, the (R)-configured compound demonstrated significantly higher anticonvulsant potency than its (S)-counterpart in the maximal electroshock (MES) test in mice [1]. The (R)-enantiomer (compound 35) exhibited an ED50 of 5.7 mg/kg, while the (S)-enantiomer (compound 36) required an ED50 of 14.8 mg/kg, representing a 2.6-fold difference in potency [1].

anticonvulsant stereoselectivity CNS drug discovery

Chiral Purity in Biocatalytic Resolution: (R)- vs. (S)-Piperidine-2-carboxamide

Kinetic resolution of racemic piperidine-2-carboxamide using whole bacterial cells containing stereospecific amidases enables the production of (S)-piperidine-2-carboxylic acid with high enantiomeric excess, while the unreacted (R)-carboxamide can be isolated with similarly high enantiopurity [1]. This stereoselective enzymatic approach achieves ee values exceeding 99% for the resolved products [1].

biocatalysis enantiomeric excess kinetic resolution

Hydrochloride Salt Solubility Advantage Over Free Base for Aqueous Formulation

The hydrochloride salt of piperidine-2-carboxamide exhibits markedly enhanced aqueous solubility compared to its free base form, a property essential for both in vitro biological assays and injectable pharmaceutical formulations . While the free base (R)-piperidine-2-carboxamide has a calculated XLogP of -0.7, the hydrochloride salt's ionic nature further improves water miscibility .

solubility formulation pharmaceutical development

Chiral Core Influences Physicochemical Stability: (R)- vs. (S)-Diastereomers

In a systematic study of N-alkyl-piperidine-2-carboxamides, pairs with enantiomeric N-alkyl groups (i.e., diastereomers) exhibited pronounced variations in melting point temperatures and rates of oxidative degradation, despite showing minimal differences in basicity or lipophilicity [1]. The chiral piperidine-2-carboxamide core introduces stereochemical constraints that affect crystal packing and metabolic stability.

stability melting point oxidative degradation

Recommended Applications for (R)-Piperidine-2-carboxamide Hydrochloride Based on Quantitative Evidence


Stereospecific Synthesis of CNS-Active Drug Candidates

Given the 2.6-fold potency advantage of the (R)-configured piperidine-2-carboxamide derivative over its (S)-enantiomer in the MES anticonvulsant model [1], this chiral building block is ideally suited for constructing novel CNS-active compounds, including anticonvulsants and analgesics. Researchers developing sodium channel blockers or other neuronal targets should prioritize the enantiomerically pure (R)-form to maximize target engagement and minimize off-target effects associated with the less active (S)-enantiomer.

Asymmetric Synthesis of Local Anesthetics (Ropivacaine/Levobupivacaine Analogs)

The (R)-piperidine-2-carboxamide core serves as the direct precursor to the clinically important local anesthetics ropivacaine and levobupivacaine [2]. Procuring the pre-resolved (R)-enantiomer eliminates the need for costly and time-consuming chiral separation steps during synthesis. Industrial manufacturers of amino-amide local anesthetics and academic groups exploring novel sodium channel inhibitors will benefit from the ready availability of this chiral intermediate.

Biocatalytic Derivatization and Enzyme Engineering Studies

The high enantiomeric excess (>99% ee) achievable via kinetic resolution with stereospecific amidases [3] positions (R)-piperidine-2-carboxamide as a valuable substrate for enzyme engineering and biocatalysis research. Scientists developing novel amidases, lipases, or nitrilases can use this compound to benchmark stereoselectivity and to produce enantiopure piperidine-2-carboxylic acid derivatives for further synthetic elaboration.

Aqueous Formulation Screening in Early Drug Discovery

The hydrochloride salt form of (R)-piperidine-2-carboxamide offers superior aqueous solubility compared to the free base , facilitating direct dissolution in biological assay buffers. This property accelerates high-throughput screening (HTS) campaigns in medicinal chemistry, as it eliminates the need for DMSO stock solutions or pH adjustments that can interfere with cellular assays. Procurement of the hydrochloride salt reduces experimental variability and streamlines SAR studies.

Technical Documentation Hub

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